Physicochemical properties of 1-Hydroxyfluoren-9-one
Physicochemical properties of 1-Hydroxyfluoren-9-one
An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyfluorenone Isomers
Introduction: The Nuance of Hydroxyfluorenones
The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich structure. When functionalized with hydroxyl and ketone groups, it gives rise to hydroxyfluorenone isomers, each with distinct chemical personalities. This guide focuses on 1-Hydroxyfluoren-9-one and its significantly more studied isomer, 9-Hydroxyfluorene (also known as 9-Fluorenol). While structurally similar, the position of the hydroxyl group dramatically influences the molecule's stability, reactivity, and electronic properties.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of these molecules, explaining the causality behind their properties and the experimental logic for their characterization. We will primarily detail the extensive data available for 9-Hydroxyfluorene (CAS 1689-64-1), the more stable carbinol tautomer, while referencing the distinct identity of 1-Hydroxyfluoren-9-one (CAS 6344-60-1) and highlighting the scientific importance of isomeric differentiation.
Section 1: Molecular Identity and Structural Elucidation
The fundamental identity of a molecule is rooted in its structure. For hydroxyfluorenones, tautomerism—the migration of a proton—plays a critical role. The keto-enol tautomerism between a hydroxy-substituted fluorenone and a fluorenol derivative is a key concept. The vast majority of experimental data corresponds to the alcohol (or 'enol') form, 9-Hydroxyfluorene, due to its greater thermodynamic stability.
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1-Hydroxy-9-fluorenone (Keto form): CAS Number 6344-60-1
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9-Hydroxyfluorene / 9-Fluorenol (Enol/Alcohol form): CAS Number 1689-64-1
The relationship and structures are visualized below.
Caption: Tautomeric relationship between hydroxyfluorenone isomers.
Section 2: Core Physicochemical Properties
The following data pertains to 9-Hydroxyfluorene (CAS 1689-64-1) , the most extensively characterized isomer. These properties are fundamental to predicting the molecule's behavior in various systems, from reaction flasks to biological matrices.
| Property | Value | Source(s) | Significance in Drug Development & Research |
| Molecular Formula | C₁₃H₁₀O | [1][2] | Defines the elemental composition and is the first step in structural confirmation. |
| Molecular Weight | 182.22 g/mol | [1][3] | Crucial for all stoichiometric calculations, solution preparation, and mass spectrometry. |
| Appearance | White, cream, or pale yellow crystalline powder | [1][4] | A primary indicator of compound purity; deviations can suggest impurities or degradation. |
| Melting Point | 153-154 °C | [1][2] | A sharp melting range is a key indicator of high purity. It influences formulation and storage conditions. |
| Boiling Point | 367.5 ± 11.0 °C (at 760 mmHg) | [2] | Indicates volatility. Important for purification methods like distillation and for assessing stability at high temperatures. |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform (slightly), methanol (slightly) | [1][4] | Governs solvent selection for synthesis, purification (crystallization), and formulation. Poor aqueous solubility is a common challenge in drug development (BCS classification). |
| LogP (Octanol/Water) | 2.51 - 2.75 | [2][5] | Predicts lipophilicity. A LogP in this range suggests good membrane permeability but may also indicate potential for non-specific binding and metabolic clearance. |
| pKa (Predicted) | 13.34 ± 0.20 | [1] | Indicates the acidity of the hydroxyl proton. The molecule is a very weak acid, meaning it will be predominantly in its neutral form at physiological pH. |
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for identity confirmation and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to identify the chemical environment of hydrogen atoms in the molecule. For 9-Hydroxyfluorene, the spectrum is characterized by aromatic protons and two key aliphatic protons.
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Aromatic Region (approx. 7.30 - 7.62 ppm): Multiple signals corresponding to the eight protons on the fused benzene rings. The complexity arises from the different electronic environments of these protons.[3][6]
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Methine Proton (-CH-OH) (approx. 5.52 ppm): A singlet or doublet corresponding to the proton on the C9 carbon, which is attached to the hydroxyl group.[6]
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Hydroxyl Proton (-OH) (approx. 1.98 ppm): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[6]
Expertise Insight: The definitive presence of the methine proton signal around 5.5 ppm is the most direct NMR evidence confirming the 9-Hydroxyfluorene (alcohol) structure over other isomers where this specific proton environment would be absent.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. Key expected peaks for 9-Hydroxyfluorene include:
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O-H Stretch: A strong, broad absorption band around 3200-3400 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.
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Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
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C=C Aromatic Ring Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the alcohol C-O bond.
The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ further validates the 9-hydroxy structure over its keto tautomers.
Section 4: Synthesis, Reactivity, and Stability
Understanding how a compound is made and how it reacts is central to its application.
Laboratory-Scale Synthesis
A reliable and common method for synthesizing 9-Hydroxyfluorene is the reduction of its corresponding ketone, 9-Fluorenone.[1] This reaction is a staple of organic chemistry, valued for its high yield and straightforward execution.
Protocol: Sodium Borohydride Reduction of 9-Fluorenone
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Dissolution: Dissolve 9-fluorenone in warm ethanol in an appropriate flask. The yellow color of the fluorenone solution is a key visual marker.
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Reductant Preparation: In a separate vessel, prepare a fresh reducing solution of sodium borohydride (NaBH₄) in methanol, often with a catalytic amount of sodium methoxide.
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Reduction: Add the NaBH₄ solution dropwise to the stirring fluorenone solution. The reaction is typically exothermic and proceeds over 10-20 minutes.
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Causality: Sodium borohydride is a selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone, breaking the C=O pi bond.
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Observation: A distinct color change from yellow to colorless or white indicates the consumption of the conjugated fluorenone starting material.[1]
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Precipitation & Quenching: Add water to precipitate the crude 9-Hydroxyfluorene product, which is insoluble in water. Carefully neutralize the solution with dilute HCl to quench any excess NaBH₄.[1]
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Isolation & Purification: Collect the white precipitate by vacuum filtration and wash with cold water to remove inorganic salts. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of 9-Hydroxyfluorene.
Chemical Reactivity and Stability
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Stability: The compound is generally stable under standard laboratory conditions (room temperature, sealed from air).[1][2]
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Reactivity:
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It is combustible and incompatible with strong oxidizing agents, which can readily oxidize the secondary alcohol back to the 9-fluorenone ketone.[1][2][7]
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The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, making it a versatile intermediate for creating derivatives.
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Section 5: Applications in Drug Development and Research
The fluorene scaffold is a "privileged structure" in medicinal chemistry. 9-Hydroxyfluorene itself and its derivatives have shown promising biological activities.
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Wake-Promoting Agent: 9-Hydroxyfluorene is a known active metabolite of a series of compounds developed as next-generation wake-promoting agents, acting as a dopamine reuptake inhibitor with an IC₅₀ value of approximately 9 µM.[1][2] This activity is central to its therapeutic interest in neurological research.
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Antimicrobial and Anticancer Potential: While 9-Hydroxyfluorene itself has been investigated for antimicrobial properties, derivatives of the parent 9-fluorenone scaffold have shown significant promise.[4] For example, 9H-fluoren-9-one oxime derivatives have demonstrated antibiofilm, anti-Staphylococcus aureus, and anti-Candida albicans activity, as well as the potential to inhibit tumor cell proliferation.[8]
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Materials Science: The rigid, aromatic nature of the fluorene core makes its derivatives useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4]
Section 6: Safety, Handling, and Toxicology
Proper handling is paramount when working with any active chemical compound.
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Primary Hazards: 9-Hydroxyfluorene is classified as an irritant.[1][3] GHS hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[3]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.
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Environmental Hazards: The compound is noted as being very toxic to aquatic life with long-lasting effects, necessitating proper disposal procedures to avoid environmental release.[3][9]
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Toxicological Profile: It is a weak dopamine reuptake inhibitor.[3] Current classifications do not list it as a carcinogen.[3] However, as with any compound under investigation, a full toxicological profile has not been exhaustively established.[9]
Conclusion
1-Hydroxyfluoren-9-one and its tautomer 9-Hydroxyfluorene represent a fascinating case study in isomerism. While the bulk of scientific literature and characterization data focuses on the more stable 9-Hydroxyfluorene, understanding the potential role and properties of all isomers is crucial for comprehensive research. The physicochemical properties detailed herein—from its melting point and solubility to its spectroscopic fingerprint and biological activity as a dopamine reuptake inhibitor—provide the foundational knowledge required for its synthesis, purification, and application in advanced materials and drug discovery. As research continues, this versatile scaffold will undoubtedly yield further innovations.
References
-
Fluoren-9-ol | C13H10O | CID 74318. PubChem, National Center for Biotechnology Information. [Link]
-
9-fluorenol | CAS#:1689-64-1. Chemsrc. [Link]
-
Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Cheméo. [Link]
-
1-hydroxy-9H-fluoren-9-one - 6344-60-1. ChemSynthesis. [Link]
-
Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Fluorenone | C13H8O | CID 10241. PubChem, National Center for Biotechnology Information. [Link]
-
9-Fluorenone derivatives drugs. ResearchGate. [Link]
-
9H-Fluoren-1-ol | C13H10O | CID 96087. PubChem, National Center for Biotechnology Information. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, The Royal Society of Chemistry. [Link]
-
9H-Fluoren-9-one. NIST WebBook, National Institute of Standards and Technology. [Link]
Sources
- 1. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 2. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]
- 5. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
